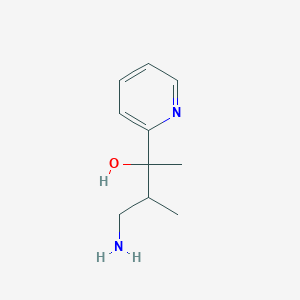![molecular formula C7H11N3O2 B13151930 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyethyl and methylamino groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of 2-chloroethylamine hydrochloride with methylamine, followed by cyclization with glyoxal. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazinone ring can be reduced to form a dihydropyrazine derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-[(2-oxoethyl)(methyl)amino]-1,2-dihydropyrazin-2-one.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]-1,2,3,4-tetrahydropyrazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine: A primary amine used in various chemical processes.
Diethanolamine: A secondary amine with applications in gas treating and surfactant production.
Methyldiethanolamine: Used in amine gas treating and similar to the compound in terms of functional groups.
Uniqueness
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is unique due to its pyrazinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(4-5-11)6-7(12)9-3-2-8-6/h2-3,11H,4-5H2,1H3,(H,9,12) |
InChI Key |
LJFVGKSYLZKJGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


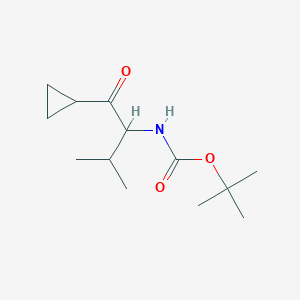
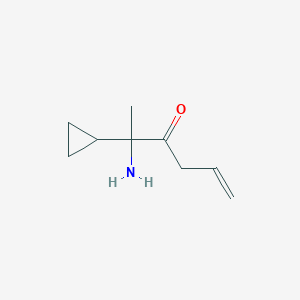
![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
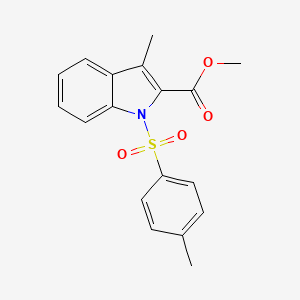
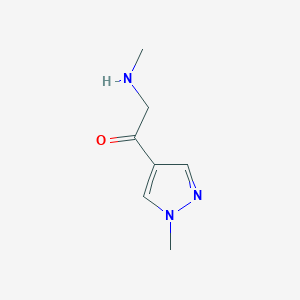
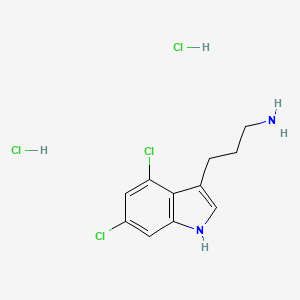


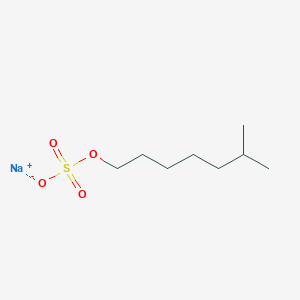
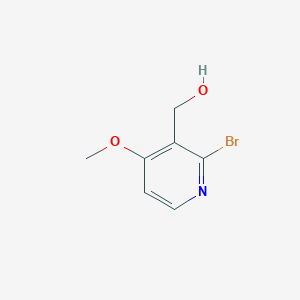
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
